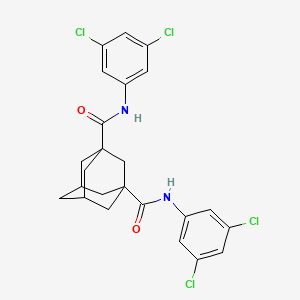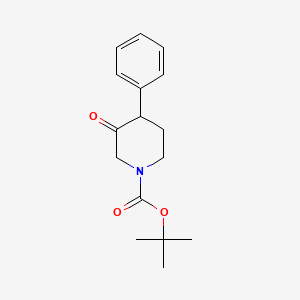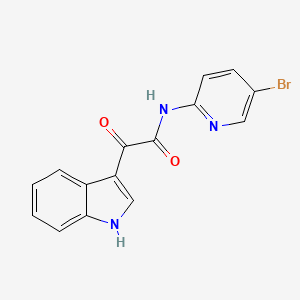![molecular formula C14H24N2O4 B2876477 O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate CAS No. 1341035-13-9](/img/structure/B2876477.png)
O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate is a chemical compound with the CAS Number: 1341035-13-9 . It has a molecular formula of C14H24N2O4 and a molecular weight of 284.3514 g/mol . The IUPAC name for this compound is 2-(tert-butyl) 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H26N2O4/c1-5-20-12(18)11-8-16-7-6-15(11)9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3 . This code provides a unique representation of the molecular structure.Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
Oxygenates like O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate are commonly added to gasoline to enhance combustion efficiency. However, their widespread use has led to environmental concerns due to their presence in groundwater and surface waters, primarily in the USA. These compounds are notable for their water solubility and mobility, creating long pollution plumes in aquifers impacted by gasoline releases. Recent studies have focused on the microbial degradation of these compounds, with significant advances in understanding the microbiology behind the degradation of MTBE and other oxygenated gasoline additives. This research is crucial for developing biological treatments for water contaminated with such oxygenates (Fayolle, Vandecasteele, & Monot, 2001).
Synthesis and Molecular Structure
The compound has been synthesized as a cyclic amino acid ester and characterized using various spectroscopic techniques. The crystal structure of this compound has been determined, revealing its bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. This structural analysis is vital for understanding the compound's chemical properties and potential applications (Moriguchi et al., 2014).
Catalytic Applications
In the field of catalysis, studies have examined the [3+2] cycloaddition reactions involving methylenelactams and nitrones. These reactions produce 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, demonstrating the compound's potential in synthetic organic chemistry. Such reactions are crucial for creating complex molecular structures used in various chemical applications (Chiaroni et al., 2000).
Conformational Analysis in Peptide Synthesis
Spirolactams, closely related to O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate, have been studied as conformationally restricted pseudopeptides. These compounds are synthesized for use in peptide synthesis as constrained surrogates for dipeptides. Their conformational properties have been analyzed using NMR experiments and molecular modeling, highlighting their potential as mimetics in peptide research (Fernandez et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-15-7-14(10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASKQASZGABQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)

![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)
![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
![N-(4-bromophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2876406.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2876409.png)

![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)
![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)

